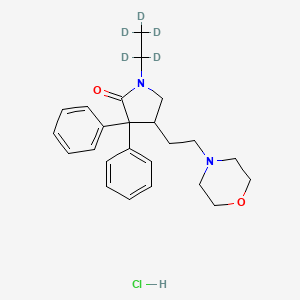

Doxapram-d5 (hydrochloride)

Description

Significance of Deuterium (B1214612) Labeling in Pharmaceutical and Biomedical Science

Deuterium, a stable isotope of hydrogen, has found widespread application in pharmaceutical and biomedical research due to its unique properties. simsonpharma.com The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, where the bond between carbon and deuterium is stronger than the carbon-hydrogen bond, making it more resistant to cleavage. musechem.com This property is particularly useful in various stages of drug discovery and development.

Role in Tracing Metabolic Pathways and Pharmacokinetic Studies

Deuterium-labeled compounds are invaluable for elucidating the metabolic fate of drugs and understanding their pharmacokinetic profiles. symeres.com By tracking the deuterated molecule, researchers can identify metabolites and gain insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. acs.orghwb.gov.in This information is crucial for optimizing the drug's properties and ensuring its safety and efficacy. researchgate.net For instance, D₂O labeling has been successfully used to trace protein synthesis and measure proteome-wide turnover kinetics in cell cultures and animal models. nih.govbiorxiv.org

Application in Enhanced Analytical Specificity and Accuracy

In analytical chemistry, deuterium-labeled compounds serve as ideal internal standards for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acanthusresearch.commusechem.com Their distinct mass allows for precise quantification of the unlabeled analyte in complex biological matrices, minimizing background noise and improving the accuracy and reproducibility of the analysis. researchgate.net This is particularly important in bioanalytical methods used in pharmacokinetic and metabolism studies. acanthusresearch.com

Overview of Doxapram (B1670896) (hydrochloride) as a Pharmacological Agent and Research Probe

Doxapram hydrochloride is a central nervous system (CNS) and respiratory stimulant. pediatriconcall.comcymitquimica.com Its primary pharmacological action is to increase respiratory drive by stimulating peripheral carotid chemoreceptors. drugbank.commedicines.org.uk This leads to an increase in tidal volume and, to a lesser extent, the respiratory rate. medicines.org.uk

Historical Context of Respiratory Stimulant Research

The search for substances that stimulate respiration has a long history, with interest waxing and waning in response to the introduction of new drugs that cause respiratory depression. researchgate.netnih.gov Early examples of respiratory stimulants included substances like tobacco smoke, strychnine, cocaine, and amphetamines. nih.govtandfonline.com However, these agents often had significant side effects, leading to a search for safer and more selective alternatives. researchgate.netnih.gov The development of drugs like doxapram represented a step towards more targeted respiratory stimulation. scispace.com

Rationale for the Synthesis and Utilization of Doxapram-d5 (hydrochloride) in Contemporary Research

The synthesis of Doxapram-d5 (hydrochloride), a deuterium-labeled version of doxapram, has been driven by the need for a reliable internal standard in research and clinical settings. medchemexpress.commedchemexpress.com Deuteration of the doxapram molecule allows for its use in pharmacokinetic studies to track its metabolism and in analytical assays to accurately quantify doxapram levels in biological samples. medchemexpress.com The stable isotope label provides a distinct mass signature that can be easily detected by mass spectrometry, thereby enhancing the precision of these measurements. musechem.commedchemexpress.com A patent has been filed for a method to synthesize deuterium-labeled doxapram and its metabolite, highlighting its importance in research. google.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H31ClN2O2 |

|---|---|

Molecular Weight |

420.0 g/mol |

IUPAC Name |

4-(2-morpholin-4-ylethyl)-1-(1,1,2,2,2-pentadeuterioethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride |

InChI |

InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H/i1D3,2D2; |

InChI Key |

MBGXILHMHYLZJT-LUIAAVAXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Doxapram D5 Hydrochloride

Advanced Synthetic Pathways for Deuterated Doxapram (B1670896) Analogues

The synthesis of isotopically labeled compounds requires specialized, multi-step procedures to ensure the precise and stable incorporation of deuterium (B1214612) atoms at desired molecular positions.

Multi-step Organic Synthesis Approaches to Doxapram-d5 (hydrochloride)

The generation of Doxapram-d5 is achieved through a sophisticated multi-step organic synthesis process. While various routes exist for the parent compound, Doxapram, a common pathway for the deuterated analogue involves a six-step reaction sequence. This process may begin with a precursor molecule such as (1-benzyl-pyrrolidine-3-yl)-2, 2-diphenylacetonitrile, which undergoes a series of chemical transformations to build the final Doxapram structure.

Strategic Incorporation of Deuterium Atoms at Specific Molecular Positions

The nomenclature "Doxapram-d5" indicates that five deuterium atoms have been incorporated into the Doxapram molecule. The IUPAC name, 1-(ethyl-d5)-4-(2-morpholinoethyl)-3, 3-diphenylpyrrolidin-2-one, specifies that these five deuterium atoms are located on the ethyl group attached to the nitrogen atom of the pyrrolidinone ring.

The strategic placement of these isotopes is accomplished by using a deuterated reagent during the synthesis. Specifically, a deuterated ethylating agent, such as ethyl-d5 bromide, is used to introduce the C₂D₅ group onto the nitrogen atom of the pyrrolidinone precursor. This targeted approach ensures that the deuterium label is stable and does not exchange with protons under physiological conditions, which is essential for its use as an internal standard in analytical studies.

Analytical Confirmation of Deuteration and Isotopic Purity

Following synthesis, rigorous analytical testing is required to confirm the successful incorporation of deuterium atoms and to determine the isotopic purity of the final compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques employed for this characterization.

Mass Spectrometry (MS) for Verification of Deuterium Incorporation

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally sensitive for confirming the incorporation of isotopes, as the addition of each deuterium atom increases the molecular mass of the compound by approximately 1.006 Da.

The successful synthesis of Doxapram-d5 is confirmed by observing a distinct mass shift between the deuterated compound and its non-deuterated counterpart. In mass spectrometry analysis, typically using electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is observed. For Doxapram, this ion appears at an m/z of 379.5. For Doxapram-d5, the corresponding ion is detected at an m/z of 384.5. This mass shift of +5 atomic mass units provides clear evidence that five deuterium atoms have been successfully incorporated into the molecule.

Further confirmation can be obtained through tandem mass spectrometry (MS/MS), where the molecular ions are fragmented. A key fragment of Doxapram shows an m/z of 292.3, which shifts to 297.3 for Doxapram-d5. This confirms that the deuterium label is retained on this specific fragment, consistent with its placement on the N-ethyl group.

| Compound | Molecular Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Mass Shift (amu) |

| Doxapram | 379.5 | 292.3 | N/A |

| Doxapram-d5 | 384.5 | 297.3 | +5 |

Data sourced from a study on the quantification of Doxapram in plasma and brain tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Substitution Pattern Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. In the context of deuterated compounds, ¹H (proton) NMR is particularly useful for confirming the precise location of isotopic substitution.

When a hydrogen atom (¹H) is replaced by a deuterium atom (²H), the signal corresponding to that proton disappears from the ¹H NMR spectrum. In the ¹H NMR spectrum of unlabeled Doxapram, the ethyl group protons produce characteristic signals: a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group. For Doxapram-d5, these signals are absent, confirming that all five hydrogen positions on the ethyl group have been substituted with deuterium.

While ¹H NMR confirms the absence of protons, ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei, providing further structural confirmation. The combination of these NMR techniques, along with mass spectrometry, provides a comprehensive characterization and confirms the identity and isotopic purity of Doxapram-d5 (hydrochloride).

Deuterium NMR and Proton NMR for Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of Doxapram-d5 (hydrochloride) and the determination of its isotopic purity. Both Deuterium (²H) and Proton (¹H) NMR provide critical information regarding the extent and location of deuterium incorporation.

Deuterium NMR (²H NMR)

Deuterium NMR is a direct method for observing the presence and chemical environment of deuterium atoms in a molecule. In the ²H NMR spectrum of Doxapram-d5, signals corresponding to the deuterium atoms on the ethyl group would be observed. The spectrum is expected to show two distinct resonances, one for the -CD3 group and another for the -CD2- group, due to their different chemical environments. The absence of any other signals would indicate that deuteration has occurred specifically at the desired ethyl group.

Proton NMR (¹H NMR)

The isotopic purity can be calculated by comparing the integration of the residual proton signals of the ethyl group to the integration of a proton signal from a non-deuterated part of the molecule, for which the number of protons is known.

Detailed Research Findings

Hypothetical Data Tables

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20-7.40 | m | 10H | Aromatic protons |

| 3.60-3.80 | m | 4H | Morpholine (B109124) protons (-OCH2-) |

| 3.20-3.40 | m | 2H | Pyrrolidinone protons (-NCH2-) |

| 2.40-2.60 | m | 6H | Morpholine and Pyrrolidinone protons |

| 1.80-2.20 | m | 3H | Pyrrolidinone protons |

| 1.15 (residual) | s (broad) | 0.05H | -CD2CHD2 (residual) |

| 0.95 (residual) | s (broad) | 0.03H | -CD2CH2D (residual) |

| Chemical Shift (ppm) | Assignment |

|---|---|

| 3.30 | -N-CD2-CD3 |

| 1.10 | -N-CD2-CD3 |

Based on the hypothetical ¹H NMR data in Table 1, the isotopic purity could be estimated. For instance, if the integration of the residual proton signal at 1.15 ppm is 0.05H, and this corresponds to the two protons of the methylene group in the ethyl moiety, it would indicate a high degree of deuteration. A precise calculation would compare this to a known 1H signal in the molecule.

State of the Art Analytical Methodologies Utilizing Doxapram D5 Hydrochloride

Doxapram-d5 as a Stable Isotope Internal Standard (SI-IS) in Bioanalytical Assays

The use of a stable isotope-labeled internal standard (SI-IS) like Doxapram-d5 is considered the gold standard in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov Doxapram-d5 is chemically and structurally identical to the parent compound, Doxapram (B1670896), with the only difference being the replacement of five hydrogen atoms with their heavier deuterium (B1214612) isotopes. veeprho.comnih.gov This subtle mass difference allows a mass spectrometer to distinguish between the analyte (Doxapram) and the internal standard (Doxapram-d5), while their shared physicochemical properties ensure they behave almost identically during the analytical process. nih.gov

The fundamental principle of using a SI-IS is to add a known quantity of the labeled compound to a sample at the very beginning of the analytical procedure. musechem.comamazonaws.com The SI-IS then acts as a reference that experiences the same procedural variations as the analyte, including degradation, adsorption, and inconsistencies in sample preparation, extraction, and injection volume. amazonaws.comscispace.com Because the SI-IS and the analyte have nearly identical chemical properties, any loss or variation that affects the analyte will affect the SI-IS to the same degree. nih.gov

Quantitative analysis is performed by measuring the ratio of the analytical signal of the target analyte to the signal of the SI-IS. amazonaws.com This ratio is then used to calculate the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with the same SI-IS. nih.gov This approach effectively normalizes the results, compensating for procedural inconsistencies and ensuring a more accurate and precise measurement of the true analyte concentration. musechem.com

| Advantage | Description |

| Improved Accuracy & Precision | Compensates for variations in sample handling, extraction efficiency, and instrument performance, leading to more reliable and reproducible results. musechem.comscispace.com |

| Correction for Sample Loss | Since the SI-IS has identical physicochemical properties to the analyte, it is lost at the same rate during sample processing, allowing for accurate correction. nih.gov |

| Enhanced Sensitivity | Can act as a carrier, preventing the loss of trace amounts of the analyte during extraction and analysis, which is particularly beneficial for low-concentration samples. nih.gov |

| Reliable Quantification | Provides a dependable method for quantifying analytes by accounting for variability that is inherent in complex biological samples. musechem.com |

This table is interactive and can be sorted by column.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique, but it is susceptible to "matrix effects". These effects occur when co-eluting compounds from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. chromatographyonline.com This phenomenon can significantly compromise the accuracy and reproducibility of quantitative results.

The use of a SI-IS like Doxapram-d5 is the most effective strategy to correct for matrix effects. chromatographyonline.com Because Doxapram-d5 co-elutes with Doxapram and has the same molecular structure and ionization characteristics, it is subjected to the same degree of ion suppression or enhancement as the analyte. researchgate.net Consequently, while the absolute signal intensity of both the analyte and the SI-IS may vary due to matrix effects, their response ratio remains constant. This ensures that the quantitative accuracy of the assay is maintained even in the presence of significant and variable matrix interferences. nih.govresearchgate.net

Advanced Chromatographic Separation Techniques

Effective chromatographic separation is essential for isolating Doxapram and its metabolites from endogenous components in biological samples before their detection by mass spectrometry. Ultra-Performance Liquid Chromatography (UPLC) is a widely used technique that offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and reduced analysis time, which is achieved by using columns with smaller particle sizes (e.g., 1.7 µm). mdpi.com

Research has established optimized UPLC methods for the simultaneous analysis of Doxapram and its active metabolite, 2-Ketodoxapram (B1195026). A key study utilized a reversed-phase UPLC system to achieve sharp, well-separated peaks for both analytes in under three minutes. nih.gov The specific conditions employed in this validated bioanalytical assay are detailed below.

| Parameter | Condition |

| Chromatography System | Ultra Performance Liquid Chromatography (UPLC) |

| Column | Waters BEH C18 UPLC |

| Column Temperature | 40 °C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | Not specified in source, but typical for UPLC |

| Gradient Elution | A gradient starting with a low percentage of organic phase (acetonitrile) and increasing over the run. nih.gov |

| Retention Time (Doxapram) | 1.61 min nih.gov |

| Retention Time (2-Ketodoxapram) | 2.18 min nih.gov |

This table is interactive and can be sorted by column.

The use of a gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, allows for the effective separation of Doxapram and the more lipophilic 2-Ketodoxapram. nih.gov

The choice of both the mobile and stationary phase is critical for achieving optimal chromatographic separation. longdom.org For the analysis of basic pharmaceutical compounds like Doxapram, a reversed-phase C18 stationary phase is a common and effective choice. nih.gov C18 columns provide excellent retention for moderately non-polar compounds.

The mobile phase composition is tailored to control the retention and elution of the analytes. phenomenex.com In the case of Doxapram analysis, a typical mobile phase consists of an aqueous component (water) and an organic modifier (acetonitrile), with an acid additive like formic acid. nih.gov

Organic Solvent: Acetonitrile is often preferred in LC-MS applications because it provides better desolvation in the electrospray ionization (ESI) source compared to other solvents, which can lead to a significant increase in the MS signal and improved sensitivity. nih.gov

Acidic Additive: The addition of formic acid to the mobile phase serves to control the pH. phenomenex.com Under these slightly acidic conditions, the morpholine (B109124) ring in the Doxapram molecule becomes protonated, which is crucial for generating a strong signal in positive ion mode ESI-MS. nih.gov

Tandem Mass Spectrometry (MS/MS) for Highly Sensitive Quantification

Tandem mass spectrometry (MS/MS) is the detection method of choice for quantifying low levels of drugs and their metabolites in complex biological matrices due to its exceptional sensitivity and selectivity. nih.gov The technique operates by selecting a specific precursor ion (the protonated molecule of the analyte), fragmenting it, and then monitoring a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and chemical interference. nih.gov

For the analysis of Doxapram and its metabolite, a triple quadrupole mass spectrometer is typically used with a heated electrospray ionization (ESI) source in positive ion mode. nih.gov The specific mass transitions monitored for quantification are highly selective for each compound, ensuring that the measurement is not confounded by other substances. nih.gov The use of Doxapram-d5 as an internal standard requires monitoring its unique mass transition, which differs from the unlabeled analyte due to the mass increase from the deuterium atoms. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Monitored Transition |

| Doxapram | 379.5 | 292.3 | 379.5 > 292.3 |

| Doxapram-d5 (IS) | 384.5 | 297.3 | 384.5 > 297.3 |

| 2-Ketodoxapram | 393.4 | 214.3 | 393.4 > 214.3 |

| 2-Ketodoxapram-d5 (IS) | 398.4 | 219.3 | 398.4 > 219.3 |

This table, based on data from a study on porcine plasma, is interactive and can be sorted by column. nih.gov

By combining optimized UPLC separation with these highly specific and sensitive MS/MS detection parameters, bioanalytical methods can achieve very low limits of quantification, enabling detailed pharmacokinetic studies. nih.gov

Electrospray Ionization (ESI) Source Parameters and Optimization

Electrospray ionization (ESI) is a soft ionization technique integral to the mass spectrometric analysis of polar molecules like Doxapram. The optimization of ESI source parameters is a critical step for achieving maximum sensitivity and stable ion generation. wisdomlib.org In the analysis of Doxapram and its deuterated internal standard, Doxapram-d5, heated ESI (HESI) in the positive ion mode is typically employed. nih.gov This is due to the presence of an amine function in the morpholine heterocycle of the Doxapram molecule, which is readily protonated under slightly acidic conditions to generate an abundant protonated molecule, [M+H]⁺. nih.gov

The optimization process involves adjusting several key parameters to maximize the signal intensity of the target analyte. mdpi.com These parameters include the capillary voltage, cone voltage, source and desolvation temperatures, and the flow rates of the cone and desolvation gases (typically nitrogen). nih.gov For instance, in a validated UPLC-MS/MS method for Doxapram analysis, specific optimized parameters were established to ensure robust and sensitive detection. nih.gov

Table 1: Example of Optimized ESI Source Parameters for Doxapram Analysis

| Parameter | Optimized Value |

| Ionization Mode | Positive Heated ESI (Z-spray) |

| Capillary Voltage | 2 kV |

| Cone Voltage | 44 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 600 °C |

| Cone Gas Flow (N₂) | 150 L/h |

| Desolvation Gas Flow (N₂) | 1000 L/h |

| Collision Gas | Argon |

Data sourced from a validated UPLC-MS/MS assay for Doxapram and its metabolites. nih.gov

Multiple Reaction Monitoring (MRM) Transition Selection for Doxapram-d5 and its Analytes

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly selective and sensitive tandem mass spectrometry technique used for quantifying specific compounds in complex mixtures. pubcompare.ai The method involves two stages of mass filtering: the first mass analyzer (Q1) is set to select a specific precursor ion, which is then fragmented in a collision cell (Q2). The second mass analyzer (Q3) is then set to monitor for a specific, characteristic product ion. dntb.gov.ua This specific precursor-to-product ion pair is referred to as an MRM "transition." pubcompare.ai The high specificity of MRM minimizes matrix interference, making it ideal for bioanalytical applications. dntb.gov.ua

For the quantitative analysis of Doxapram using its deuterated internal standard, specific MRM transitions are established for both the analyte and the standard. Under positive ESI conditions, Doxapram is protonated to form the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 379.5. nih.gov Similarly, Doxapram-d5, with its five deuterium atoms, forms its corresponding precursor ion [M+H]⁺ at m/z 384.5. nih.gov

Optimization involves selecting a product ion that is both stable and abundant, providing the best performance during method validation. nih.gov For Doxapram, while a base peak might be observed at m/z 97.3, the transition to the product ion at m/z 292.3 has demonstrated superior performance for quantification. nih.gov Consequently, the analogous transition for Doxapram-d5, from m/z 384.5 to m/z 297.3, is utilized. nih.gov The collision energy required to induce this fragmentation is also optimized to maximize the product ion signal; a collision energy of 18 V has been found to be effective for both Doxapram and Doxapram-d5. nih.gov

Table 2: Optimized MRM Transitions for Doxapram and Doxapram-d5

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Doxapram | 379.5 | 292.3 | 18 |

| Doxapram-d5 | 384.5 | 297.3 | 18 |

Data sourced from a validated UPLC-MS/MS assay. nih.gov

Fragmentation Pathway Analysis of Doxapram and its Deuterated Analogues

Understanding the fragmentation pathway is crucial for the rational selection of MRM transitions and for structural confirmation. globalresearchonline.net In collision-induced dissociation (CID), the precursor ion is accelerated into a collision cell filled with an inert gas, such as argon, causing it to fragment. nih.gov The fragmentation of the protonated Doxapram molecule ([M+H]⁺ at m/z 379.5) to its primary product ion (m/z 292.3) corresponds to a neutral loss of 87.2 Da. nih.gov

This neutral loss is consistent with the cleavage of the morpholino group from the ethyl side chain. The structure of Doxapram features a 1-ethyl-4-(2-morpholinoethyl) side chain on a diphenylpyrrolidinone core. The loss of the C₄H₉NO morpholino moiety accounts for the observed mass difference. The corresponding fragmentation of Doxapram-d5 ([M+H]⁺ at m/z 384.5) to its product ion (m/z 297.3) also shows a neutral loss of 87.2 Da. nih.gov This confirms that the five deuterium atoms are located on the stable ethyl group, which is not part of the neutral fragment lost during CID. This consistency in fragmentation between the analyte and its deuterated analogue is a key characteristic of a good internal standard, ensuring that both compounds behave similarly during ionization and fragmentation.

Analytical Method Validation Frameworks in Pre-clinical Research

Before an analytical method can be used to support pre-clinical studies, it must undergo a rigorous validation process to ensure it is reliable and reproducible for its intended purpose. researchgate.net This process is guided by regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.gov Bioanalytical method validation encompasses a series of experiments designed to evaluate the performance characteristics of the assay, including selectivity, specificity, sensitivity, accuracy, precision, and stability.

Assessment of Analytical Selectivity and Specificity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. Specificity is a measure of how unequivocally the method identifies the analyte. In the context of LC-MS/MS, specificity is largely achieved through the unique MRM transition of the analyte.

To assess selectivity, blank biological matrix samples (e.g., plasma, brain tissue) from at least six different sources are analyzed to investigate for potential interferences at the retention time of the analyte and internal standard. wisdomlib.orgnih.gov The response of any interfering peaks in the blank matrix must be below a certain threshold, typically less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ) and less than 5% of the response of the internal standard.

Determination of Lower Limits of Quantification (LLOQ) and Detection (LLOD)

The sensitivity of a bioanalytical method is defined by its Lower Limit of Quantification (LLOQ) and Lower Limit of Detection (LLOD). The LLOQ is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. Typically, accuracy should be within ±20% of the nominal value, and the coefficient of variation (CV) for precision should not exceed 20%. The LLOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise but not necessarily quantified with acceptable accuracy and precision.

The LLOQ is a critical parameter, as it determines the lower end of the dynamic range of the assay. In a highly sensitive UPLC-MS/MS method developed for the simultaneous quantification of Doxapram and its metabolite 2-Ketodoxapram, different LLOQs were established depending on the biological matrix and the expected concentration range. nih.gov To determine accuracy and precision at the LLOQ, the samples are typically measured in multiple replicates (e.g., six-fold) over several analytical runs. nih.gov

Table 3: Established Lower Limits of Quantification (LLOQ) for Doxapram

| Matrix | Concentration Range | LLOQ Value |

| Porcine Plasma | Low | 10 pg/mL |

| Porcine Plasma | High | 1 ng/mL |

| Porcine Brain Tissue | N/A | 1 pg/sample |

Data from a validated UPLC-MS/MS assay utilizing Doxapram-d5 as an internal standard. nih.gov

Pharmacological Research and Mechanistic Investigations Employing Doxapram and Deuterated Analogues As Research Tools

Elucidation of Molecular Mechanisms of Action (In Vitro and Ex Vivo Studies)

Doxapram's stimulatory effects are largely attributed to its interaction with specific potassium channels. drugbank.compatsnap.com Research has identified the two-pore domain potassium (K2P) channels, particularly the TWIK-related acid-sensitive K+ (TASK) channels, as key molecular targets. mdpi.com Specifically, Doxapram (B1670896) has been shown to be a potent inhibitor of TASK-1 (KCNK3) and TASK-3 (KCNK9) channels. nih.govnih.govnih.gov

Studies using cloned human and mouse channels have revealed species-specific differences in Doxapram's inhibitory profile. In rodent models, Doxapram is a more potent and selective inhibitor of TASK-1 and TASK-1/TASK-3 heterodimer channels compared to TASK-3 channels. nih.govnih.gov However, in human channels, Doxapram acts as an equipotent inhibitor of both TASK-1 and TASK-3 channels. nih.govnih.gov This suggests that while rodent models are informative, the direct translation of pharmacological data to humans requires caution. The positive enantiomer of Doxapram, GAL-054, has been identified as a more potent antagonist of TASK channels than the racemic mixture, while the negative enantiomer, GAL-053, exhibits little inhibitory effect. nih.gov

The interaction of Doxapram with these channels is believed to occur within the intracellular pore region. nih.gov Mutations of specific hydrophobic residues in the pore-lining region of human TASK-3 channels can attenuate the inhibitory effect of Doxapram. nih.govnih.gov

| Channel Variant | Species | Doxapram IC50 / % Inhibition | Reference |

|---|---|---|---|

| TASK-1 | Human | EC50 of 4 µM | mdpi.com |

| TASK-3 | Human | EC50 of 2.5 µM | mdpi.comnih.gov |

| TASK-1 | Mouse | 58% inhibition at 10 µM | nih.gov |

| TASK-3 | Mouse | 21% inhibition at 10 µM | nih.gov |

| TASK-1/TASK-3 Heterodimer | Mouse | 42% inhibition at 10 µM | nih.gov |

Whole-cell patch clamp electrophysiology has been a crucial technique for characterizing the modulatory effects of Doxapram on TASK channels. nih.govnih.gov These studies, typically performed on cells transiently expressing cloned human or mouse TASK channels (such as tsA201 cells), allow for the direct measurement of ion channel activity in response to the application of Doxapram. nih.govnih.gov

Results from these electrophysiological recordings have demonstrated that Doxapram application leads to a rapid and reversible inhibition of TASK channel activity. nih.gov For instance, at a concentration of 50 μmol/L, Doxapram was shown to inhibit type-1 cell TASK channel activity by 42.3 ± 4.6%. nih.gov This inhibition of the outward potassium current leads to depolarization of the cell membrane, which is a key step in the signaling cascade initiated by Doxapram.

A primary mechanism of action for Doxapram's respiratory stimulant effects is the stimulation of peripheral chemoreceptors, most notably the carotid bodies. drugbank.compatsnap.comwikipedia.orgdrugs.com The carotid bodies are sensory organs that detect changes in arterial blood oxygen, carbon dioxide, and pH levels. patsnap.com

Doxapram stimulates the carotid body in a dose-dependent manner. nih.govresearchgate.net This stimulation is mediated by the inhibition of potassium channels in the chemosensory type I (glomus) cells of the carotid body. patsnap.comnih.gov The inhibition of these potassium channels, which are believed to be TASK-1/TASK-3 heterodimers, leads to depolarization of the glomus cells. nih.gov This depolarization triggers the opening of voltage-gated calcium channels, leading to an increase in intracellular calcium and subsequent neurotransmitter release, which in turn signals the brain to increase respiratory effort. patsnap.comnih.gov Studies in newborn kittens have shown that the mechanisms for carotid chemoreceptor response to Doxapram are present at birth. karger.com

Interestingly, while both Doxapram and hypoxia stimulate the carotid body, research suggests they may do so via different mechanisms. nih.govresearchgate.net For example, the stimulatory effect of Doxapram on the carotid body was partially inhibited by the Ca2+-sensitive K+ channel activator NS-1619, whereas the hypoxic response was not. nih.govresearchgate.net

The stimulation of carotid body type I cells by Doxapram culminates in the release of neurotransmitters, which then activate afferent nerve fibers leading to the respiratory centers in the brainstem. nih.gov Research has specifically implicated dopamine (B1211576) as a key neurotransmitter in this pathway.

In vitro studies on intact rat carotid bodies have shown that Doxapram evokes a concentration-dependent release of dopamine. nih.gov This Doxapram-evoked dopamine release was found to be inhibited by the Ca2+ channel blocker nifedipine, supporting the model of depolarization-induced, calcium-dependent exocytosis. nih.gov Following the administration of Doxapram, an increased release of catecholamines, including dopamine, has been noted. drugbank.com

Interaction with Potassium Channels (e.g., TASK-1, TASK-3, TASK-1/TASK-3 Heterodimers)

Pre-clinical Pharmacokinetic and Metabolic Profiling (Animal Models)

Animal models have been instrumental in characterizing the pharmacokinetic and metabolic profile of Doxapram and its metabolites. These studies provide essential data on absorption, distribution, metabolism, and excretion, which are crucial for understanding the drug's duration of action and potential for accumulation.

Comparative pharmacokinetic studies in animal models have focused on Doxapram and its active metabolite, 2-Ketodoxapram (B1195026). A study utilizing a porcine model provided detailed insights into the pharmacokinetic parameters of both compounds following intravenous administration of Doxapram. nih.govnih.gov

In pigs, Doxapram exhibited biphasic pharmacokinetics. nih.govnih.gov The terminal elimination half-life of Doxapram was found to be 1.38 ± 0.22 hours, with a maximal plasma concentration (cmax) of 1780 ± 275 ng/mL. nih.govnih.gov Its active metabolite, 2-Ketodoxapram, had a longer terminal elimination half-life of 2.42 ± 0.04 hours and a cmax of 32.3 ± 5.5 ng/mL. nih.govnih.gov Both compounds showed high protein binding, at 95.5 ± 0.9% for Doxapram and 98.4 ± 0.3% for 2-Ketodoxapram. nih.govnih.gov The brain-to-plasma ratio was 0.58 ± 0.24 for Doxapram and 0.12 ± 0.02 for 2-Ketodoxapram, indicating that Doxapram penetrates the central nervous system to a greater extent than its metabolite in this model. nih.govnih.gov

Studies in rabbits have also been conducted to investigate the effects of Doxapram. One study examined the dose-dependent reduction in the shivering threshold, suggesting a central thermoregulatory effect. Another study in rabbits noted that single doses of Doxapram stimulated respiration, primarily through an increase in tidal volume, with a duration of action of less than 15 minutes.

| Compound | Parameter | Value (Mean ± SD) | Reference |

|---|---|---|---|

| Doxapram | Terminal Elimination Half-Life (t1/2) | 1.38 ± 0.22 hours | nih.govnih.gov |

| Doxapram | Maximal Plasma Concentration (cmax) | 1780 ± 275 ng/mL | nih.govnih.gov |

| Doxapram | Protein Binding | 95.5 ± 0.9% | nih.govnih.gov |

| Doxapram | Brain-to-Plasma Ratio | 0.58 ± 0.24 | nih.govnih.gov |

| 2-Ketodoxapram | Terminal Elimination Half-Life (t1/2) | 2.42 ± 0.04 hours | nih.govnih.gov |

| 2-Ketodoxapram | Maximal Plasma Concentration (cmax) | 32.3 ± 5.5 ng/mL | nih.govnih.gov |

| 2-Ketodoxapram | Protein Binding | 98.4 ± 0.3% | nih.govnih.gov |

| 2-Ketodoxapram | Brain-to-Plasma Ratio | 0.12 ± 0.02 | nih.govnih.gov |

Quantification of Drug and Metabolite Distribution in Biological Tissues

Deuterated analogues of pharmaceutical compounds, such as Doxapram-d5 (hydrochloride), serve as critical tools in bioanalytical research, primarily functioning as internal standards for quantitative analyses. veeprho.com The use of stable isotope-labeled internal standards is considered the most appropriate approach in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability. nih.govbiopharmaservices.com

A key application is demonstrated in the simultaneous quantification of doxapram and its active metabolite, 2-ketodoxapram, in animal models. In a study using a porcine model, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay was developed and validated for this purpose. nih.gov Doxapram-d5 was employed as the internal standard to ensure the accuracy and precision of the measurements in complex biological matrices like plasma and brain tissue. nih.gov

The research provided detailed pharmacokinetic characterization following intravenous administration of doxapram. The assay achieved a high degree of sensitivity, with a lower limit of quantification (LLOQ) of 10 pg/mL in plasma and 1 pg/sample in brain tissue. nih.gov This level of precision allows for a detailed understanding of the drug's disposition. The study quantified key parameters, including the terminal elimination half-life, maximum plasma concentration, protein binding, and the brain-to-plasma concentration ratio for both the parent drug and its metabolite. nih.gov

| Parameter | Doxapram | 2-Ketodoxapram |

|---|---|---|

| Terminal Elimination Half-Life (t½) | 1.38 ± 0.22 h | 2.42 ± 0.04 h |

| Maximal Plasma Concentration (cₘₐₓ) | 1780 ± 275 ng/mL | 32.3 ± 5.5 ng/mL |

| Protein Binding | 95.5 ± 0.9% | 98.4 ± 0.3% |

| Brain-to-Plasma Ratio | 0.58 ± 0.24 | 0.12 ± 0.02 |

Influence of Deuteration on Metabolic Stability and Isotope Effects

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), is a strategy employed in medicinal chemistry to favorably alter a drug's pharmacokinetic profile. nih.gov This alteration is primarily based on the kinetic isotope effect (KIE), a phenomenon where the replacement of an atom with its heavier isotope leads to a change in the rate of a chemical reaction. wikipedia.org

The C-D (carbon-deuterium) bond is stronger and has a lower vibrational frequency than a C-H (carbon-hydrogen) bond. portico.org Consequently, a greater activation energy is required to cleave a C-D bond, causing chemical reactions where this bond-breaking is the rate-determining step to proceed more slowly. portico.org

In drug metabolism, a significant number of phase I reactions, particularly those catalyzed by the cytochrome P450 (CYP) enzyme family, involve the cleavage of a C-H bond. nih.govnih.gov Research indicates that doxapram is metabolized by CYP3A4/5. researchgate.net The presence of a significant primary deuterium KIE is evidence that this hydrogen abstraction is at least partially rate-limiting in many P450-mediated reactions. nih.govresearchgate.net By strategically replacing hydrogen atoms at metabolically vulnerable sites on a drug molecule with deuterium, the rate of oxidative metabolism can be significantly decelerated. nih.govresearchgate.net This reduction in the rate of metabolism can lead to several beneficial pharmacokinetic changes, including:

Increased Metabolic Stability : The compound is broken down more slowly, leading to a longer biological half-life. wuxiapptec.comspringernature.com

Improved Bioavailability : A reduction in first-pass metabolism can increase the concentration of the active drug in systemic circulation.

Altered Metabolite Profile : Deuteration can sometimes lead to "metabolic switching," where the metabolic pathway is shifted away from the formation of undesirable or toxic metabolites towards other, less critical pathways. nih.gov

While specific studies quantifying the KIE for Doxapram-d5 are not available, the established principles of deuteration in drug design suggest that its metabolic stability would be enhanced compared to the non-deuterated parent compound due to the increased strength of the C-D bonds at the sites of deuteration. nih.govportico.org

Studies on Physiological Responses in Pre-clinical Models

Respiratory Stimulation Mechanisms Beyond Direct Receptor Binding

The primary mechanism of action for doxapram involves the stimulation of peripheral chemoreceptors located in the carotid bodies, which in turn activates the central respiratory centers in the brainstem. drugbank.comwikipedia.org However, research in pre-clinical models has revealed that doxapram also exerts direct effects on central respiratory neurons, a mechanism that is independent of peripheral receptor binding.

A study utilizing transverse brainstem slice preparations investigated the direct effects of doxapram on two key areas of respiratory control: the pre-Bötzinger complex (PreBötC), the primary kernel for respiratory rhythm generation, and the hypoglossal nucleus (XII), a downstream motor output system. nih.govphysiology.org The findings demonstrated that doxapram has distinct and differential effects on these central nuclei. nih.govh1.co

The research showed that while doxapram had only a modest stimulatory effect on the frequency of rhythmic activity generated within the PreBötC, it produced a much more robust increase in the amplitude of the population activity in the hypoglossal motor output. nih.govphysiology.org Further investigation through whole-cell patch-clamp recordings confirmed these observations at the cellular level. Neurons in the hypoglossal nucleus (XII) showed a significantly increased firing of evoked action potentials in the presence of doxapram, whereas neurons within the PreBötC showed no significant change in their intrinsic firing properties. nih.govphysiology.org

Influence on Physiological Parameters in Controlled Animal Experiments

Controlled experiments in pre-clinical animal models have been instrumental in characterizing the specific physiological effects of doxapram. These studies have quantified its influence on various parameters beyond simple respiratory rate, including laryngeal function and central nervous system activity.

In a study involving healthy anesthetized dogs, researchers evaluated the effect of intravenous doxapram on intrinsic laryngeal motion by measuring the area of the rima glottidis (RG), the opening between the vocal cords. nih.gov Following doxapram administration, there was a visible increase in respiratory effort which was associated with significantly increased intrinsic laryngeal motion during both inspiration and expiration compared to the resting state. nih.gov This demonstrates a direct pharmacological effect on the neuromuscular control of the larynx.

| Respiratory Phase | Condition | Change in RG Area |

|---|---|---|

| Inspiration | After Doxapram | Significantly Increased |

| Expiration | After Doxapram | Significantly Increased |

Another line of research has used rodent models to investigate doxapram's effects on the central nervous system, particularly in the context of anxiety and panic. nih.gov In a study examining doxapram's impact in four different rodent models of anxiety (cue and contextual fear conditioning, the open-field test, and the social interaction test), the compound was found to increase anxiety-related behaviors. nih.gov Furthermore, this behavioral effect was correlated with a specific physiological change in the brain: doxapram induced c-Fos-like immunoreactivity in the central nucleus of the amygdala, a region known to be critically involved in fear and anxiety processing. nih.gov This suggests that doxapram's physiological effects extend to the activation of specific neural circuits involved in emotional regulation. nih.govnih.gov

Theoretical and Computational Approaches in Doxapram D5 Research

In Silico Modeling of Isotope Effects on Drug-Target Interactions

The substitution of hydrogen with deuterium (B1214612) is a subtle structural modification that primarily influences the pharmacokinetic profile of a drug through the kinetic isotope effect (KIE). wikipedia.org The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, making it more difficult to break. This effect is most pronounced in metabolic pathways where C-H bond cleavage is the rate-limiting step. nih.gov

While the KIE is the dominant factor, in silico modeling can also explore the more subtle secondary isotope effects on direct drug-target interactions. Computational models can simulate how the altered vibrational modes and a slight increase in the steric bulk of deuterium might affect non-covalent interactions within a receptor's binding pocket. These interactions, including van der Waals forces and hydrogen bonding, are critical for the affinity and specificity of a drug. Although these effects on binding affinity are generally considered minor compared to the metabolic effects, they can be modeled to provide a complete picture of the deuterated drug's behavior. Quantum mechanical calculations can be employed to precisely model the electronic and vibrational differences between Doxapram (B1670896) and Doxapram-d5, helping to predict any potential, albeit small, changes in receptor binding energy.

Molecular Dynamics Simulations of Doxapram and Receptor Binding

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. dovepress.com In the context of Doxapram-d5, MD simulations can provide detailed, atomistic insights into how the drug and its deuterated analog interact with their biological targets, such as the TASK-1 and TASK-3 potassium channels. nih.govnih.govresearchgate.net These simulations can reveal the stability of the drug-receptor complex, identify key amino acid residues involved in binding, and calculate the binding free energy, which is a measure of binding affinity.

The typical workflow for an MD simulation study of Doxapram binding would involve:

System Setup: A high-resolution 3D structure of the target receptor (e.g., TASK-1 channel) is obtained, often from crystallographic data or homology modeling.

Docking: Doxapram and Doxapram-d5 are computationally "docked" into the predicted binding site of the receptor to generate an initial plausible binding pose. researchgate.net

Solvation: The drug-receptor complex is placed in a simulated box of water molecules and ions to mimic the cellular environment.

Simulation: The system's trajectory is calculated by solving Newton's equations of motion, allowing the atoms to move and interact over a simulated time period, often ranging from nanoseconds to microseconds.

Analysis: The resulting trajectory is analyzed to understand conformational changes, interaction patterns, and binding stability.

Table 1: Hypothetical MD Simulation Parameters for Doxapram/Doxapram-d5 Binding Analysis

| Parameter | Description | Example Value/Method |

|---|---|---|

| Target Protein | Biological target of Doxapram | Human TASK-1 (KCNK3) Channel |

| Ligands | Compounds being studied | Doxapram, Doxapram-d5 |

| Force Field | Set of parameters to calculate potential energy | CHARMM36m / AMBER14SB |

| Solvent Model | Representation of the aqueous environment | TIP3P Water Model |

| Simulation Time | Duration of the molecular dynamics run | 500 nanoseconds (ns) per simulation |

| Analysis Metrics | Calculations performed on the simulation trajectory | RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy (MM/PBSA) |

Computational Chemistry for Predicting Metabolic Fates and Deuteration Effects

One of the most significant applications of computational chemistry in deuterated drug research is the prediction of metabolic fate. nih.govnih.gov The primary goal of deuteration is often to slow down metabolic processes, thereby improving a drug's pharmacokinetic properties, such as increasing its half-life or reducing the formation of toxic metabolites. researchgate.netnih.gov

Computational tools can predict the "sites of metabolism" (SoMs) on a drug molecule—the specific atoms most likely to be targeted by metabolic enzymes, particularly the cytochrome P450 (CYP) family. psu.eduresearchgate.net These prediction tools use various approaches, including:

Rule-based systems: These employ databases of known metabolic reactions to identify susceptible functional groups.

Machine learning models: Trained on large datasets of metabolized compounds, these models can predict SoMs based on structural features.

Quantum mechanics (QM): QM calculations can determine the reactivity of different C-H bonds by calculating bond dissociation energies or the stability of potential intermediates, providing a highly accurate prediction of metabolic vulnerability.

By identifying the likely SoMs on Doxapram, medicinal chemists can strategically replace hydrogen with deuterium at these "soft spots." This substitution can significantly slow down the rate of metabolism at that position due to the kinetic isotope effect, potentially leading to improved drug exposure and a more favorable safety profile. nih.gov This can also cause "metabolic shunting," where the metabolic pathway is redirected to a different, potentially less problematic, part of the molecule.

Table 2: Example of Computational Prediction for Strategic Deuteration of Doxapram

| Potential Metabolic "Soft Spot" (Hypothetical) | Metabolic Reaction | Computational Prediction Method | Rationale for Deuteration |

|---|---|---|---|

| Ethyl group C-H bonds | CYP-mediated hydroxylation | Quantum Mechanics (Bond Dissociation Energy) | Slow N-de-ethylation, increase parent drug half-life. |

| Phenyl ring C-H bonds | CYP-mediated aromatic hydroxylation | Machine Learning (e.g., SMARTCyp) | Block formation of potentially reactive quinone metabolites. |

| Pyrrolidinone ring C-H bonds | CYP-mediated oxidation | Rule-based Expert System (e.g., MetaSite) | Prevent ring-opening or formation of inactive lactam metabolites. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Deuterated Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized molecules.

For deuterated compounds, developing QSAR models presents a unique challenge because the structural difference between the parent drug and its deuterated analog is minimal. Traditional 2D or 3D descriptors may not be sensitive enough to capture the effects of isotopic substitution. Therefore, specialized QSAR approaches are needed.

A QSAR study for deuterated Doxapram analogs might involve:

Descriptor Development: Creating novel molecular descriptors that can quantify the impact of deuteration. These could include parameters derived from quantum mechanics that describe the C-D bond strength, changes in local electronic properties, or descriptors that represent the predicted metabolic stability at the site of deuteration.

Model Building: Using a dataset of Doxapram analogs with varying deuteration patterns and their corresponding measured biological activities (e.g., potency at TASK channels) and pharmacokinetic properties (e.g., metabolic half-life).

Statistical Analysis: Employing statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.

Future Directions and Emerging Research Avenues for Doxapram D5 Hydrochloride

Development of Novel Analytical Probes for Complex Biological Systems

The primary and most established role of Doxapram-d5 is as an internal standard in bioanalytical methods, particularly those employing mass spectrometry. veeprho.com Stable isotope-labeled standards are considered the gold standard in quantitative analysis because they share near-identical physicochemical properties with the analyte of interest, but are distinguishable by their mass. researchgate.netwisdomlib.org This allows them to effectively account for variations during sample preparation and analysis, such as extraction efficiency and matrix effects in complex biological samples like plasma and brain tissue. clearsynth.comnih.govlcms.cz

Recent research has demonstrated the successful use of Doxapram-d5 in a highly sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay to simultaneously quantify Doxapram (B1670896) and its active metabolite, 2-ketodoxapram (B1195026), in porcine plasma and brain tissue. nih.gov In this assay, the distinct mass transitions of the deuterated standards allowed for precise measurement, achieving a lower limit of quantification of 10 pg/mL in plasma. nih.gov

Future research in this area is focused on leveraging Doxapram-d5 to develop even more sophisticated analytical probes. These could be used for:

Metabolite Tracking: Using Doxapram-d5 to trace the metabolic fate of Doxapram in various biological systems with high precision.

Quantitative Bioanalysis: Enhancing the accuracy and reliability of pharmacokinetic studies by providing a robust internal standard for quantifying Doxapram in diverse biological matrices. veeprho.compharmaffiliates.com

Calibration: Serving as a reliable calibration reference point in a variety of analytical instruments to reduce measurement errors. clearsynth.com

Table 1: Analytical Applications of Doxapram-d5 (hydrochloride)

| Application | Technique | Purpose | Reference |

|---|---|---|---|

| Internal Standard | UPLC-MS/MS | Precise quantification of Doxapram and 2-ketodoxapram in plasma and brain tissue. | nih.gov |

| Pharmacokinetic Research | Mass Spectrometry, Liquid Chromatography | Improves accuracy of drug concentration measurement in biological samples. | veeprho.com |

Advanced Research into Unexplored Pharmacological Pathways and Targets (non-clinical)

The parent compound, Doxapram, stimulates respiration by acting on peripheral chemoreceptors in the carotid bodies and, at higher doses, on central respiratory centers in the brainstem. wikipedia.orgpediatriconcall.comnih.gov Its mechanism is believed to involve the inhibition of specific potassium channels, namely TASK-1 (KCNK3) and TASK-3 (KCNK9). drugbank.comguidetopharmacology.org

The introduction of deuterium (B1214612) into the Doxapram molecule does not change its fundamental mechanism of action but can significantly alter its metabolic stability. wikipedia.orgnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes catalyzed by enzymes like the cytochrome P450 system. slideshare.net This "kinetic isotope effect" can lead to a longer drug half-life and modified pharmacokinetic profile. wikipedia.org

This metabolic stabilization opens up non-clinical research avenues to explore whether Doxapram-d5 possesses an improved pharmacological profile compared to its non-deuterated counterpart. Research could investigate:

Extended Duration of Action: Whether the slower metabolism of Doxapram-d5 leads to a more sustained stimulation of respiratory targets in in vitro and in vivo models.

Metabolic Shunting: How slowing metabolism at one site might promote other metabolic pathways, potentially revealing new metabolites with unique activities. slideshare.net

Target Engagement: Utilizing the potentially longer half-life to study the engagement of Doxapram with its known targets (TASK-1/3 channels) and to explore potential off-target effects that are not apparent with the more rapidly metabolized parent drug.

Applications in Targeted Drug Discovery and Chemical Biology Tool Development

The strategy of deuteration is increasingly recognized as a valuable tool in drug discovery. pharmaffiliates.comnih.gov By modifying a known molecule's pharmacokinetics, it's possible to enhance its therapeutic properties, potentially leading to improved efficacy or a better safety profile. nih.gov Deucravacitinib, a deuterated TYK2 inhibitor, is a pioneering example of a novel deuterated drug approved by the FDA, highlighting the success of this approach. wikipedia.orgnih.gov

For Doxapram-d5, this opens up possibilities for its development not just as an analytical tool, but as a potential therapeutic agent itself or as a scaffold for new drug candidates. Future research could focus on:

Lead Optimization: Using Doxapram-d5 as a lead compound in early-stage drug discovery to develop new respiratory stimulants with optimized pharmacokinetic profiles. pharmaffiliates.com

Chemical Probe Development: The enhanced metabolic stability of Doxapram-d5 could make it a superior chemical probe for studying the physiology and pharmacology of respiratory control. nih.gov Chemical tools are crucial for interrogating biological systems, and a more stable version of a known modulator like Doxapram could provide deeper insights into its biological targets. nih.govresearchgate.net

Integration with Multi-Omics Approaches for Holistic System Biology Investigations

Systems biology and multi-omics (genomics, proteomics, metabolomics) approaches aim to provide a comprehensive understanding of complex biological systems. In these fields, accurate quantification of small molecules is critical. Deuterated internal standards are invaluable for ensuring the precision and reproducibility of data in large-scale metabolomics and proteomics studies. clearsynth.compharmaffiliates.com

The integration of Doxapram-d5 into multi-omics workflows represents a significant future direction. By serving as a reliable internal standard, it can facilitate:

Metabolomic Profiling: Accurately quantifying changes in the metabolome in response to Doxapram administration, helping to elucidate its downstream biological effects.

Pharmacometabolomics: Linking individual metabolic phenotypes to variations in the pharmacokinetic and pharmacodynamic responses to Doxapram.

Holistic Pathway Analysis: Providing robust quantitative data that can be integrated with proteomic and transcriptomic data to build comprehensive models of the cellular pathways modulated by Doxapram. The use of stable isotope tracers is fundamental to tracking how molecules are absorbed, distributed, and metabolized within a biological system.

Table 2: Compound Names Mentioned

| Compound Name | Role/Type |

|---|---|

| Doxapram-d5 (hydrochloride) | Deuterated stable isotope-labeled compound; Internal standard |

| Doxapram | Parent compound; Respiratory stimulant |

| 2-Ketodoxapram | Active metabolite of Doxapram |

| 2-Ketodoxapram-d5 | Deuterated metabolite of Doxapram-d5 |

Q & A

Q. How can Doxapram-d5 (hydrochloride) be identified and quantified using pharmacopeial methods?

- Methodological Answer :

-

UV-Vis Spectrophotometry : Prepare a solution in 0.1 M HCl and measure absorbance between 278–282 nm. A maximum absorbance in this range confirms identity .

-

Internal Standard Titration : Use dopamine hydrochloride as an internal standard. Titrate with 0.1 M perchloric acid (potentiometric endpoint) and calculate purity using the formula:

Ensure blank correction .

-

Q. What are the recommended safety protocols for handling Doxapram-d5 (hydrochloride) in laboratory settings?

- Methodological Answer :

Q. How are impurities and related substances analyzed in Doxapram-d5 (hydrochloride)?

Advanced Research Questions

Q. How to resolve contradictions in impurity profiles between batches using chromatographic data?

- Methodological Answer :

- Peak Resolution Validation : Ensure resolution (R) ≥ 1.5 between Doxapram and related compounds (e.g., dopamine hydrochloride) using HPLC. Adjust mobile phase (e.g., acetonitrile:buffer gradients) and column temperature .

- Statistical Analysis : Perform triplicate runs and apply ANOVA to assess batch variability. Outliers may indicate synthesis or storage issues .

Q. What experimental design is optimal for assessing Doxapram-d5 stability under varying conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- Expose samples to 40°C/75% RH (ICH Q1A guidelines) for 6 months.

- Monitor degradation via TLC and UV-Vis.

- Validate hermetic container efficacy by comparing results to non-hermetic controls .

- Data Interpretation : Degradation > 5% indicates inadequate storage; reformulate excipients or improve packaging .

- Accelerated Stability Testing :

Q. How to validate deuterated Doxapram-d5 as an internal standard in pharmacokinetic studies?

Q. How to address variability in titration-based assays for Doxapram-d5 quantification?

- Methodological Answer :

Data Contradiction Analysis

Q. How to interpret conflicting results between TLC and HPLC impurity analyses?

Q. How to reconcile discrepancies in reported pKa values for Doxapram-d5?

- Methodological Answer :

- Experimental Replication :

- Use potentiometric titration in varied buffers (pH 3–10).

- Compare results to computational models (e.g., ACD/Labs).

- Literature Review : Cross-reference JP XIV, USP, and Ph.Eur. monographs for consensus values .

- Experimental Replication :

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.